
Technetium Tc-99M sulfur colloid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc-99m sulfur colloid is a radiopharmaceutical diagnostic agent widely used in nuclear medicine. It is primarily employed for imaging and functional studies of the reticuloendothelial system, including the liver, spleen, and bone marrow. Additionally, it is used for lymphoscintigraphy to locate sentinel lymph nodes in patients with breast cancer or malignant melanoma .
Vorbereitungsmethoden
Technetium Tc-99m sulfur colloid is prepared using a kit that typically contains three vials: a reaction vial, a solution A vial, and a solution B vial. The preparation involves the following steps :
Reaction Vial Preparation: The reaction vial contains a mixture of sodium thiosulfate and gelatin.
Solution A: This vial contains hydrochloric acid.
Solution B: This vial contains sodium hydroxide.
The preparation process involves mixing these components under controlled conditions to form the sulfur colloid. The technetium-99m is then added to the mixture, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Technetium Tc-99m sulfur colloid undergoes various chemical reactions, primarily involving its interaction with biological tissues. The key reactions include :
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The sulfur colloid can undergo substitution reactions with other ligands, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sodium thiosulfate. The major products formed are this compound and its various complexes with biological molecules.
Wissenschaftliche Forschungsanwendungen
Technetium Tc-99m sulfur colloid has a wide range of applications in scientific research :
Medicine: It is extensively used in diagnostic imaging to evaluate liver function, spleen size, and bone marrow activity. It is also used in lymphoscintigraphy to identify sentinel lymph nodes in cancer patients.
Biology: The compound is used to study the reticuloendothelial system and its function in various diseases.
Chemistry: It serves as a model compound for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Industry: this compound is used in the development of new diagnostic agents and imaging techniques.
Wirkmechanismus
The mechanism of action of technetium Tc-99m sulfur colloid involves its uptake by the reticuloendothelial system . After administration, the colloid particles are phagocytosed by reticuloendothelial cells in the liver, spleen, and bone marrow. The technetium-99m decays by isomeric transition, emitting gamma rays that can be detected using a gamma camera. This allows for the visualization of the distribution and function of the reticuloendothelial system.
Vergleich Mit ähnlichen Verbindungen
Technetium Tc-99m sulfur colloid is unique due to its specific uptake by the reticuloendothelial system and its use in lymphoscintigraphy . Similar compounds include:
Technetium Tc-99m macroaggregated albumin: Used for lung perfusion imaging.
Technetium Tc-99m methylene diphosphonate: Used for bone imaging.
Technetium Tc-99m sestamibi: Used for myocardial perfusion imaging.
Each of these compounds has distinct properties and applications, making this compound particularly valuable for imaging the reticuloendothelial system and lymph nodes.
Eigenschaften
| Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. | |
Molekularformel |
S8Tc |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
InChI-Schlüssel |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
Isomerische SMILES |
S1SSSSSSS1.[99Tc] |
Kanonische SMILES |
S1SSSSSSS1.[Tc] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


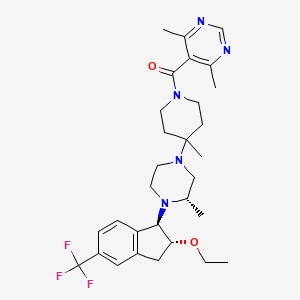
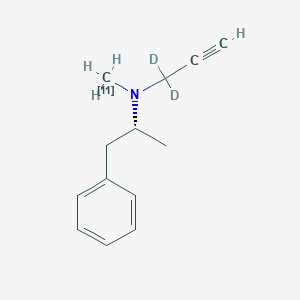

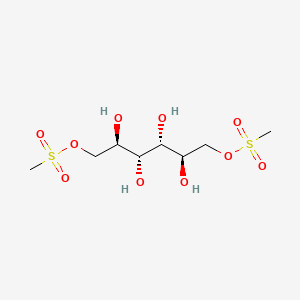
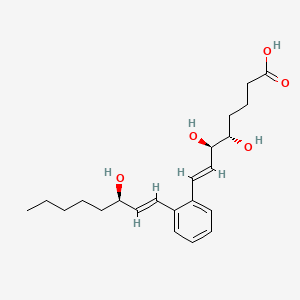
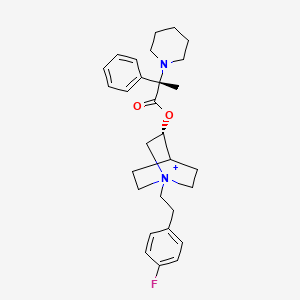

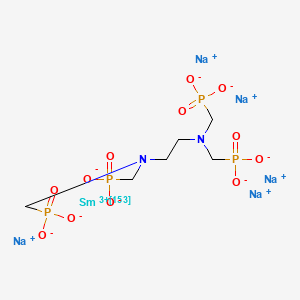
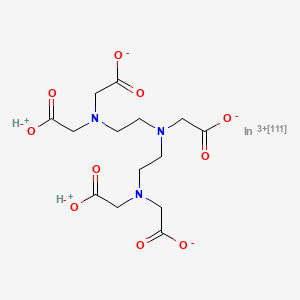
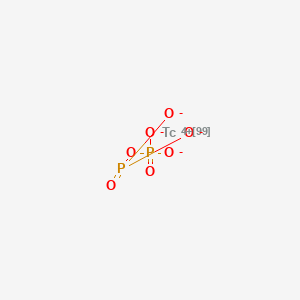
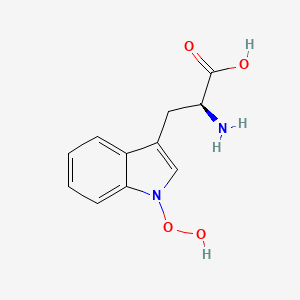
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
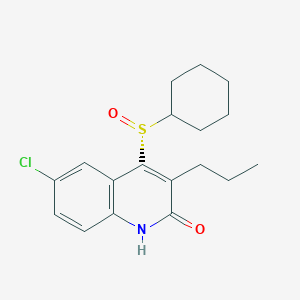
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
